molecular formula C16H15Cl3N2O4S B4948969 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

Cat. No.: B4948969
M. Wt: 437.7 g/mol
InChI Key: ROVIKIYQYSQWNX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 3,5-dichloro-N-methylsulfonylaniline. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or sulfonation reactions can occur under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-acetamide
  • 2-(3,5-dichloroanilino)acetamide
  • N-methylsulfonylaniline derivatives

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O4S/c1-25-15-4-3-10(17)8-14(15)20-16(22)9-21(26(2,23)24)13-6-11(18)5-12(19)7-13/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVIKIYQYSQWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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